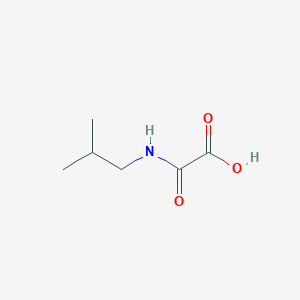

(Isobutylamino)(oxo)acetic acid

Description

(Isobutylamino)(oxo)acetic acid (CAS 75235-38-0) is an α-oxo acid derivative characterized by an isobutylamino group (-NH-C(CH₃)₂CH₂) and an oxo group (=O) attached to the acetic acid backbone. Its molecular formula is inferred as C₆H₁₁NO₃ based on structural analogs (e.g., oxo(propylamino)acetic acid, C₅H₉NO₃) . This compound is primarily utilized in pharmaceutical research as a precursor or intermediate for synthesizing bioactive molecules, such as enzyme inhibitors or heterocyclic derivatives . Limited direct data on its physicochemical properties are available, but its ethyl ester analog (CAS 57864-64-9) has a density of 1.016 g/cm³ and molecular weight 173.21 g/mol, suggesting moderate hydrophobicity .

Properties

IUPAC Name |

2-(2-methylpropylamino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4(2)3-7-5(8)6(9)10/h4H,3H2,1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTICXCJIBMTSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428367 | |

| Record name | (isobutylamino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75235-38-0 | |

| Record name | Isobutyloxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075235380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (isobutylamino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOBUTYLOXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDS3NBL6YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (Isobutylamino)(oxo)acetic acid can be synthesized through multiple synthetic routes. One common method involves the reaction of ethyl (isobutylamino)(oxo)acetate with potassium hydroxide in dichloromethane and water at room temperature. The reaction typically proceeds for about 15 minutes .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: (Isobutylamino)(oxo)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

(Isobutylamino)(oxo)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (isobutylamino)(oxo)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, such as the activation or inhibition of signaling pathways, changes in gene expression, and alterations in cellular metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical profiles of (isobutylamino)(oxo)acetic acid can be contextualized by comparing it to analogs with varying amino substituents or functional groups. Key differences in activity, solubility, and applications are highlighted below:

Table 1: Structural and Functional Comparison of Oxo-Amino Acetic Acid Derivatives

Key Observations:

Amino Group Impact on Bioactivity: The ethylamino derivative exhibits marked selectivity for LDHC4, a lactate dehydrogenase isoform implicated in cancer metabolism . In contrast, the isobutylamino analog’s bioactivity remains underexplored, though its branched alkyl chain may enhance target binding affinity or alter pharmacokinetics . Thiazolidine-2,4-dione analogs (e.g., rhodanine) demonstrate that minor structural changes (e.g., oxo vs. thioxo groups) drastically alter biological activity .

Solubility and Physicochemical Properties: Oxo(propylamino)acetic acid (CAS 81682-53-3) has a water solubility of ~56,578 mg/L , suggesting moderate hydrophilicity for this class. The isobutylamino variant’s solubility is likely lower due to increased hydrophobicity from the branched chain.

Synthetic Utility: The ethyl ester of this compound (CAS 57864-64-9) is a versatile intermediate for synthesizing heterocycles, such as azlactones, which are precursors to amino acids .

Biological Activity

(Isobutylamino)(oxo)acetic acid, also known by its chemical identifier 75235-38-0, is a compound that has garnered attention in various fields of biological and medicinal research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C6H11NO3

- Key Features : The compound contains an isobutylamino group, which influences its binding affinity to biological targets and overall reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a ligand that can bind to various receptors and enzymes, modulating their activity. This interaction can lead to significant biochemical effects, including:

- Activation or inhibition of signaling pathways

- Changes in gene expression

- Alterations in cellular metabolism

1. Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative properties against certain cancer cell lines. A study highlighted its potential in inhibiting the proliferation of human breast cancer cells, where it was shown to enhance chemosensitivity to existing treatments .

2. Cytotoxicity

The compound has demonstrated cytotoxic effects in vitro. In studies involving various cell lines, it was observed that this compound could induce cell death through apoptosis, making it a candidate for further investigation in cancer therapy .

3. Enzymatic Activity

The compound has been studied for its enzymatic activity against specific targets such as B-Raf(V600E), a mutation associated with several cancers. Detailed structure-activity relationship studies revealed that modifications to the compound could enhance its inhibitory potency .

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Notable Biological Activity |

|---|---|---|

| This compound | C6H11NO3 | Antiproliferative effects |

| (Isopropylamino)(oxo)acetic acid | C6H11NO3 | Antimicrobial properties |

| 2-(1H-indol-3-yl)-2-(isobutylamino)acetic acid | C10H12N2O2 | Enhanced binding affinity |

This table illustrates the unique biological activities associated with this compound compared to similar compounds, emphasizing its potential as a therapeutic agent.

Case Studies and Research Findings

- Antitumor Activity : In vivo studies have shown that derivatives of this compound can significantly reduce tumor size in xenograft models, suggesting its efficacy as an anticancer agent .

- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound's ability to modulate kinase activity could be a key factor in its antiproliferative effects .

- Toxicity Profile : Preliminary toxicity assays indicate that while the compound exhibits significant biological activity, it also requires careful evaluation of its safety profile in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.